{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid
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Overview
Description
{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group and a cyano group attached to an indole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid typically involves the following steps:
Protection of the Indole Nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide (BrCN) or similar reagents under basic conditions.
Formation of the Boronic Acid: The boronic acid moiety is introduced through a borylation reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The Boc protecting group can be removed under acidic conditions, and the boronic acid can participate in cross-coupling reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives.
Substitution: Deprotected indole derivatives
Scientific Research Applications
{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of {1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases. The Boc group provides stability and protection during synthetic transformations, while the cyano group can participate in further functionalization .
Comparison with Similar Compounds
Similar Compounds
{1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.
{1-[(tert-butoxy)carbonyl]-6-bromo-1H-indol-3-yl}boronic acid:
Uniqueness
{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid is unique due to the presence of both the Boc protecting group and the cyano group, which provide stability and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
[6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-8-11(15(19)20)10-5-4-9(7-16)6-12(10)17/h4-6,8,19-20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEQIVPJRILZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC(=C2)C#N)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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